2-Phenyl-1,8-naphthyridine-4-carboxylic acid
Overview
Description
“2-Phenyl-1,8-naphthyridine-4-carboxylic acid” is a derivative of 1,8-naphthyridine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The compound has a molecular weight of 174.16 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, has been a subject of research in recent years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) .Chemical Reactions Analysis
The reactivity of 1,8-naphthyridines, including “this compound”, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Cytotoxicity and Drug Development
A study by Lin and Kai (2006) focused on synthesizing derivatives of 2-phenyl-1,8-naphthyridin-4(1H)-one (2-PN) to improve their pharmacokinetic characteristics for preclinical studies. These derivatives demonstrated potent cytotoxicity and were designed to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-PNs. This research contributes significantly to drug development by providing a synthetic route for preparing these derivatives under smooth reaction conditions (Lin & Kai, 2006).
Antibacterial Activity
Mogilaiah & Kankaiah (2003) synthesized N-(2-phenyl-1,8-naphthyridine-3-carbonyl)-β-aroylpropionic acid hydrazones, which underwent cyclization to yield compounds that were tested for their antibacterial activity. The antibacterial properties of these compounds highlight the potential of 2-phenyl-1,8-naphthyridine-4-carboxylic acid in developing new antibacterial agents (Mogilaiah & Kankaiah, 2003).
Supramolecular Chemistry
Research by Jin et al. (2011) on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, including this compound, led to an increased understanding of non-covalent interactions. This study is significant in the field of supramolecular chemistry, especially concerning the design of organic salts and their structural characterization (Jin et al., 2011).
Synthesis and Structural Analysis
Santilli, Scotese, Yurchenco (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives and evaluated their antibacterial potency. This study contributes to understanding the synthesis and structure-activity relationships of these compounds, adding valuable insights into their potential medicinal applications (Santilli, Scotese, & Yurchenco, 1975).
Future Directions
The future directions in the research of “2-Phenyl-1,8-naphthyridine-4-carboxylic acid” and related compounds could include the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and applications could be beneficial .
Properties
IUPAC Name |
2-phenyl-1,8-naphthyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIDVQPCXJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733114 | |
Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298189-53-4 | |
Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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